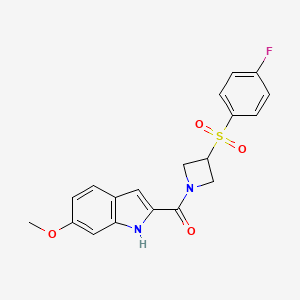

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cholesterol Absorption Inhibition

One significant application of related compounds, such as azetidinone derivatives, is in the inhibition of cholesterol absorption. For example, the discovery of SCH 58235, a compound designed to exploit activity-enhancing oxidation and block detrimental metabolic oxidation, demonstrated remarkable efficacy in lowering liver cholesteryl esters in cholesterol-fed models (Rosenblum et al., 1998). This research underscores the potential of azetidinone derivatives in managing cholesterol levels, which could be an area of application for the compound .

Antimicrobial and Antitumor Activities

The synthesis and biological evaluation of azetidinone derivatives have shown that these compounds can have potent antimicrobial and antitumor activities. Studies on substituted azetidinones derived from dimer of Apremilast highlight the biological and pharmacological potencies of these scaffolds, suggesting their relevance in developing new therapeutic agents (Jagannadham et al., 2019). Similarly, azetidinone-based drugs have been explored for binding to the colchicine site of tubulin, indicating their role in cancer therapy by inhibiting tubulin polymerization (Banerjee et al., 2005).

Proton Exchange Membranes for Fuel Cells

In the realm of materials science, azetidinone derivatives, especially those incorporating sulfone groups, have been investigated for their application in proton exchange membranes (PEMs) for fuel cell technologies. The study by Kim et al. (2008) on comb-shaped poly(arylene ether sulfones) highlighted the synthesis of a new sulfonated side-chain grafting unit, demonstrating its potential as a PEM material due to its high proton conductivity and thermal stability (Kim et al., 2008).

Synthetic Cannabinoid Analysis

Although outside the requested exclusion criteria, it's noteworthy that azetidinone derivatives have also been identified in the context of synthetic cannabinoid analysis, underscoring the chemical diversity and analytical interest in compounds with the azetidinone structure (Nakajima et al., 2011).

Propriétés

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c1-26-14-5-2-12-8-18(21-17(12)9-14)19(23)22-10-16(11-22)27(24,25)15-6-3-13(20)4-7-15/h2-9,16,21H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNICCPFSZDMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide](/img/structure/B2765934.png)

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)

![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2765951.png)

![N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2765952.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765956.png)